molecular formula C23H15F4N3O2 B2454639 1-[(2-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005306-77-3

1-[(2-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2454639
CAS No.: 1005306-77-3
M. Wt: 441.386
InChI Key: MADIRHXWWUINEN-UHFFFAOYSA-N
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Description

1-[(2-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzyl group, a trifluoromethylphenyl group, and a naphthyridine core

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F4N3O2/c24-19-6-2-1-4-15(19)13-30-20-14(5-3-11-28-20)12-18(22(30)32)21(31)29-17-9-7-16(8-10-17)23(25,26)27/h1-12H,13H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADIRHXWWUINEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NC4=CC=C(C=C4)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[(2-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium for coupling reactions, and bases or acids to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl and trifluoromethylphenyl groups can enhance binding affinity and specificity, while the naphthyridine core can participate in various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-[(2-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide include other naphthyridine derivatives and compounds with fluorobenzyl or trifluoromethylphenyl groups. These compounds may share some chemical properties but differ in their specific applications and reactivity. For example:

The uniqueness of this compound lies in its combination of functional groups and the resulting chemical properties, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound 1-[(2-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a member of the naphthyridine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H15F3N2O2
  • Molecular Weight : 364.33 g/mol

The compound features a naphthyridine backbone substituted with a fluorophenyl and trifluoromethyl group, which are critical for its biological activity.

Anticancer Properties

Recent studies have indicated that naphthyridine derivatives exhibit significant anticancer activity. For instance, a study demonstrated that compounds similar to the one showed cytotoxic effects against various cancer cell lines, including breast and colorectal cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives with similar structures possess broad-spectrum antibacterial and antifungal activities. Specifically, compounds with trifluoromethyl substitutions have shown enhanced potency against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range .

T-cell Activation

A notable aspect of this compound is its potential as a T-cell activator. It has been suggested that naphthyridine derivatives can enhance T-cell proliferation and cytokine production, making them candidates for immunotherapy applications . This property is particularly relevant in the context of cancer treatment, where boosting the immune response can improve patient outcomes.

Study 1: Cytotoxic Activity Evaluation

In a study examining various naphthyridine derivatives, the compound was tested against several cancer cell lines using the sulforhodamine B assay. Results indicated that it exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial efficacy of similar compounds showed that those with trifluoromethyl groups had MIC values significantly lower than standard antibiotics. The study reported MIC values ranging from 0.5 to 8 μg/mL against various pathogens, demonstrating the potential of these compounds in treating resistant infections .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many naphthyridine derivatives inhibit key enzymes involved in cancer cell proliferation.
  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to cell lysis.
  • Immune Modulation : The ability to activate T-cells suggests a role in modulating immune responses against tumors.

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